Cas no 27557-86-4 (2-(naphthalen-1-yl)propan-1-amine)
2-(naphthalen-1-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthaleneethanamine,b-methyl-
- 2-naphthalen-1-ylpropan-1-amine
- (+-)-2-< 1> Naphthyl-propylamin
- 2-(1'-Naphthyl)-2-methylaethylamin
- 2-(1-naphthyl)propylamine
- 2-(1-naphthyl)-propylamine
- 2-(naphth-1-yl)propanamine
- AC1L6TXJ
- NSC171388
- SureCN6018191
- 2-(naphthalen-1-yl)propan-1-amine
- DTXSID80305661
- 27557-86-4
- EN300-1847017
- SCHEMBL6018191
- NSC-171388
- NSC 171388
- CS-0274775
-
- Inchi: 1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3
- InChI Key: KHUQUPPTRUPPMC-UHFFFAOYSA-N
- SMILES: NCC(C)C1C=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 185.12055
- Monoisotopic Mass: 185.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.044
- Boiling Point: 314.9°C at 760 mmHg
- Flash Point: 150°C
- Refractive Index: 1.614
- PSA: 26.02
2-(naphthalen-1-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847017-1.0g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 1g |
$0.0 | 2023-05-27 | ||
| Enamine | EN300-1847017-0.05g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-0.1g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-0.25g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-0.5g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-1g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-2.5g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-5g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1847017-10g |
2-(naphthalen-1-yl)propan-1-amine |
27557-86-4 | 10g |
$2393.0 | 2023-09-19 |
2-(naphthalen-1-yl)propan-1-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-(naphthalen-1-yl)propan-1-amine
Introduction to 2-(naphthalen-1-yl)propan-1-amine (CAS No. 27557-86-4)
2-(naphthalen-1-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 27557-86-4, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a naphthalene ring linked to a propylamine moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(naphthalen-1-yl)propan-1-amine consists of a benzene-like naphthalene core, which is known for its stability and aromaticity, coupled with an amine-substituted propyl chain. This configuration imparts distinct electronic and steric characteristics, making it a versatile building block in medicinal chemistry. The presence of the amine group further enhances its reactivity, allowing for further functionalization and derivatization to create more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(naphthalen-1-yl)propan-1-amine and its derivatives. The naphthalene moiety is particularly noteworthy, as it has been extensively studied for its role in various bioactive compounds. Research has shown that naphthalene derivatives can interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects. For instance, modifications of the naphthalene ring have been associated with anti-inflammatory, analgesic, and even anticancer properties.
The propylamine group in 2-(naphthalen-1-yl)propan-1-amine also contributes to its biological relevance. Amines are fundamental pharmacophores in many drugs, influencing both potency and selectivity. The combination of the naphthalene and propylamine units creates a molecule with the potential to modulate multiple biological pathways simultaneously. This dual functionality makes 2-(naphthalen-1-yl)propan-1-amine an attractive scaffold for drug discovery efforts.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(naphthalen-1-yl)propan-1-amine's interactions with biological systems. Molecular modeling studies have revealed that this compound can bind to specific protein targets with high affinity, suggesting its suitability for developing targeted therapies. These studies have also identified key structural features that contribute to its binding efficacy, providing insights for future modifications aimed at improving pharmacological activity.
One particularly promising area of research involves the use of 2-(naphthalen-1-yl)propan-1-amine as a precursor in the synthesis of novel bioactive molecules. Researchers have demonstrated its utility in creating derivatives with enhanced binding affinity and selectivity for therapeutic targets. For example, modifications to the naphthalene ring have led to compounds that exhibit improved efficacy in preclinical models of inflammation and pain. Similarly, alterations to the propylamine group have resulted in derivatives with enhanced anticancer properties.
The synthesis of 2-(naphthalen-1-yl)propan-1-amine itself is another area of active investigation. Chemists have developed efficient synthetic routes that allow for scalable production of this compound, enabling broader access for research purposes. These synthetic methods often involve multi-step reactions that highlight the compound's reactivity and versatility. By optimizing these processes, researchers can produce high-purity samples of 2-(naphthalen-1-y l)propan - 1 - amine, facilitating further exploration of its biological potential.
Moreover, the environmental impact of synthesizing 2-(naphthalen - 1 - yl) propan - 1 - amine has been a focus of recent studies. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. These sustainable approaches not only align with global efforts to promote environmentally friendly chemistry but also ensure the long-term viability of research programs utilizing this compound.
In conclusion, 2-(naphthalen - 1 - yl) propan - 1 - amine (CAS No. 27557 - 86 - 4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure combines the stability and reactivity of a naphthalene ring with the biological relevance of an amine group, making it a valuable tool for drug discovery and development. As research continues to uncover new applications and synthetic strategies for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow even further.
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